molecular formula C11H11Cl3O3 B076512 ethyl 2-(2,4,5-trichlorophenoxy)propanoate CAS No. 10463-02-2

ethyl 2-(2,4,5-trichlorophenoxy)propanoate

Cat. No.: B076512
CAS No.: 10463-02-2
M. Wt: 297.6 g/mol
InChI Key: KPHBYKLGXIRBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-(2,4,5-trichlorophenoxy)propanoate is an organic compound known for its use as a phenoxy herbicide and plant growth regulator. It is structurally related to 2,4,5-trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group. This compound is known for its ability to mimic the plant hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of ethyl 2-(2,4,5-trichlorophenoxy)propionate follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-(2,4,5-trichlorophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on plant growth and development due to its ability to mimic IAA.

    Medicine: Explored for potential therapeutic applications, although its primary use remains in agriculture.

    Industry: Utilized in the formulation of herbicides and plant growth regulators

Mechanism of Action

The compound exerts its effects by mimicking the plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

ethyl 2-(2,4,5-trichlorophenoxy)propanoate is similar to other phenoxy herbicides such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar growth-regulating properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Structurally similar but with an acetic acid side chain instead of a propionate group.

    Methyl 2-(2,4,5-trichlorophenoxy)propionate: The methyl ester analog of the compound

The uniqueness of ethyl 2-(2,4,5-trichlorophenoxy)propionate lies in its specific ester group, which influences its solubility, reactivity, and biological activity.

Properties

CAS No.

10463-02-2

Molecular Formula

C11H11Cl3O3

Molecular Weight

297.6 g/mol

IUPAC Name

ethyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C11H11Cl3O3/c1-3-16-11(15)6(2)17-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3

InChI Key

KPHBYKLGXIRBSS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Key on ui other cas no.

10463-02-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.